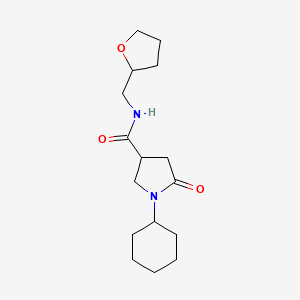

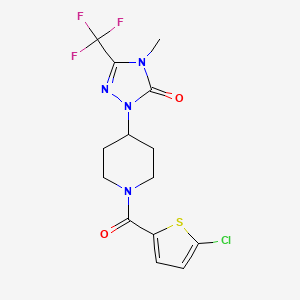

![molecular formula C18H19ClFN3OS B2697269 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride CAS No. 1216454-61-3](/img/structure/B2697269.png)

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are synthesized from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate .

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives involves multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione . The reactions can be carried out under different conditions, including the use of solvent and regular catalyst or solvent-free ionic liquids .Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is characterized by extensive analytical and spectral studies .Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo various chemical reactions to produce biologically active compounds .Applications De Recherche Scientifique

GPIIb/IIIa Integrin Antagonists

The development of GPIIb/IIIa integrin antagonists, such as those incorporating trisubstituted beta-amino acid derivatives and a substituted benzamidine structure, exemplifies the application of benzothiazole derivatives in creating potent and orally active fibrinogen receptor antagonists. These compounds, developed through SAR studies and combinatorial chemistry, show promise for antithrombotic treatment, particularly in the acute phase due to their rapid onset and short duration of action after oral administration (Hayashi et al., 1998).

Anticancer Agents

Benzothiazole (BT) derivatives have been a focus in medicinal chemistry for their potential as anticancer agents. Synthesis of new benzothiazole acylhydrazones and investigation into their anticancer activity reveal the modulation of antitumor properties by various substitutions on the BT scaffold. These compounds demonstrated cytotoxic activity against several cancer cell lines, indicating their potential as therapeutic agents (Osmaniye et al., 2018).

Corrosion Inhibitors

In the field of materials science, benzothiazole derivatives have been studied as corrosion inhibitors for steel in acidic environments. Two derivatives, BTC 6 T and BTC 8 T, showed significant inhibition efficiency against steel corrosion, surpassing previously reported inhibitors from the benzothiazole family. Their study illustrates the application of benzothiazole compounds in protecting industrial materials (Hu et al., 2016).

Antimicrobial Agents

The synthesis of novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones as potent antimicrobial agents showcases the use of benzothiazole derivatives in combating microbial infections. These compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, often outperforming reference drugs and highlighting their potential in addressing antimicrobial resistance (Liaras et al., 2011).

Fluorescent Sensors

Benzothiazole and benzimidazole conjugated Schiff bases have been developed as fluorescent sensors for metal ions like Al3+ and Zn2+. These compounds demonstrate large Stokes shifts and exhibit solvatochromic behavior, making them suitable for detecting these metal ions in various environments. Their photophysical properties and sensitivity towards Al3+ and Zn2+ ions suggest applications in environmental monitoring and analytical chemistry (Suman et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3OS.ClH/c1-21(2)10-11-22(17(23)13-6-5-7-14(19)12-13)18-20-15-8-3-4-9-16(15)24-18;/h3-9,12H,10-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBHJDSMMWBPLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

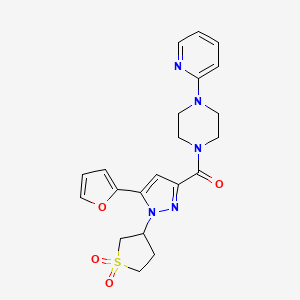

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide](/img/structure/B2697186.png)

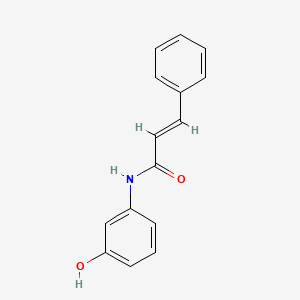

![Tert-butyl N-[[4-(but-2-ynoylamino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2697191.png)

![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/no-structure.png)

![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2697202.png)

![{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride](/img/structure/B2697203.png)

![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2697207.png)

![N-[2-(4-hydroxyphenoxy)ethyl]acetamide](/img/structure/B2697208.png)